2-(Methylthio)pyrazine

Beschreibung

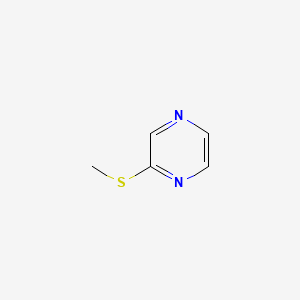

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-8-5-4-6-2-3-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPBOWBQRUXMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047491 | |

| Record name | Pyrazinyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, low melting white crystalline solid with an ethereal sulfurous odour | |

| Record name | 2-(Methylthio)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrazinyl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/836/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

75.00 °C. @ 5.00 mm Hg | |

| Record name | 2-(Methylthio)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, very soluble (in ethanol) | |

| Record name | Pyrazinyl methyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/836/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21948-70-9 | |

| Record name | 2-(Methylthio)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21948-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methylthio)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazinyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylthio)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (METHYLTHIO)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1C97E3A4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Methylthio)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44 - 47 °C | |

| Record name | 2-(Methylthio)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033152 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Identity and Physical Properties

2-(Methylthio)pyrazine, also known as methyl pyrazinyl sulfide (B99878), is an aryl sulfide. Its chemical structure consists of a central pyrazine (B50134) ring with a methylthio (-SCH₃) group attached at the second position. The compound is primarily known for its potent aroma, which is described as nutty, sweet, meaty, and slightly green, with ethereal and sulfurous notes chemicalbook.com.

Table 1.1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₆N₂S | chemicalbook.com |

| Molecular Weight | 126.18 g/mol | chemicalbook.com |

| CAS Number | 21948-70-9 | chemicalbook.com |

| Appearance | White to orange to green solid/crystalline powder | chemicalbook.com |

| Melting Point | 44 °C (111.2 °F) | chemicalbook.com |

| Boiling Point | 221.2 ± 20.0 °C (Predicted) | chemicalbook.com |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | chemicalbook.com |

| Odor | Nutty, sweet, meaty, slightly green, sulfurous | chemicalbook.com |

| Solubility | Soluble in Methanol | chemicalbook.com |

This table is interactive. Users can sort and filter the data as needed.

Synthesis of 2 Methylthio Pyrazine

The synthesis of 2-(methylthio)pyrazine and its derivatives typically involves the nucleophilic substitution of a leaving group on the pyrazine (B50134) ring with a methylthiolating agent. A common and effective precursor for this synthesis is 2-chloropyrazine.

The general reaction involves the treatment of 2-chloropyrazine with a source of the methylthiolate anion (CH₃S⁻), such as sodium thiomethoxide (NaSCH₃). This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, where the thiolate anion displaces the chloride ion on the electron-deficient pyrazine ring. The reaction is typically carried out in a suitable solvent. This method is analogous to the preparation of other alkylthiopyrazines, such as the synthesis of 2-methyl-3(or 5 or 6)-methylthiopyrazine from 2-methylchloropyrazine chemicalbook.com.

Table 2.1: Common Synthesis Route for this compound

| Starting Material | Reagent | Product | Reaction Type |

|---|

This table outlines the primary synthetic pathway.

Spectroscopic and Analytical Characterization Techniques for 2 Methylthio Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidationnih.govthegoodscentscompany.comsigmaaldrich.combenchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of 2-(Methylthio)pyrazine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of protons and carbon atoms within the molecule.

Proton NMR (¹H NMR) Analysisbenchchem.com

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyrazine (B50134) ring typically appear as multiplets in the downfield region of the spectrum, a consequence of their deshielded environment. The methyl group protons (-SCH₃) exhibit a singlet in the upfield region, characteristic of protons on a carbon adjacent to a sulfur atom.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.3-8.5 | m | Pyrazine ring protons |

| ~2.6 | s | -SCH₃ protons |

| Note: 'm' denotes a multiplet and 's' denotes a singlet. The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. |

Carbon NMR (¹³C NMR) Analysisbenchchem.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information by mapping the carbon skeleton of this compound. The spectrum displays signals for each unique carbon atom in the molecule. The carbon atoms of the pyrazine ring resonate at lower field due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon of the methylthio group (-SCH₃) appears at a significantly higher field.

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145-160 | Pyrazine ring carbons |

| ~15 | -SCH₃ carbon |

| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govthegoodscentscompany.comsigmaaldrich.combenchchem.comscience.govscbt.com

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the vibrations of bonds within the molecule. bellevuecollege.edu Different types of bonds absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. bellevuecollege.edu

Fourier-Transform Infrared (FT-IR) Spectroscopyscience.govscbt.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a high-resolution technique used to obtain the IR spectrum of this compound. The resulting spectrum displays a series of absorption bands that correspond to the various vibrational modes of the molecule's functional groups. Key absorptions include C-H stretching vibrations from the aromatic ring and the methyl group, C=N and C=C stretching vibrations characteristic of the pyrazine ring, and C-S stretching vibrations from the methylthio group.

Interactive Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic (Pyrazine ring) |

| ~2920 | C-H stretch | Aliphatic (-SCH₃) |

| ~1500-1600 | C=N, C=C stretch | Pyrazine ring |

| ~1100-1200 | Ring vibrations | Pyrazine ring |

| ~600-800 | C-S stretch | Methylthio group |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopyscience.govscbt.com

Attenuated Total Reflectance (ATR)-IR spectroscopy is a convenient sampling technique that allows for the direct analysis of solid or liquid samples of this compound with minimal preparation. The resulting ATR-IR spectrum is generally comparable to that obtained by traditional transmission FT-IR, providing the same valuable information about the compound's functional groups. Data for this compound has been acquired using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat (DuraSamplIR II) technique. nih.gov

Vapor Phase IR Spectroscopyscience.gov

Vapor phase IR spectroscopy can be employed to study this compound in the gaseous state. This technique is particularly useful for volatile compounds and can provide information about intermolecular interactions, or the lack thereof, in the gas phase. The spectra of related compounds like 2-methyl-5-(methylthio)pyrazine (B3350579) have been recorded using this method. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound. It provides fundamental information regarding the compound's molecular weight and its structural characteristics through controlled fragmentation. In standard electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The molecular ion peak for this compound appears at a mass-to-charge ratio (m/z) of 126, which corresponds to its nominal molecular weight. nih.gov The fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways often involve the loss of a methyl radical (•CH₃) from the methylthio group, resulting in a highly abundant fragment ion at m/z 111. Another significant fragmentation involves the cleavage of the C-S bond, leading to the loss of the entire methylthio group (•SCH₃), which would produce a pyrazinyl cation. This detailed fragmentation pattern is crucial for the structural confirmation of this compound.

Table 1: Characteristic Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 126 | [C₅H₆N₂S]⁺• | Molecular Ion (M⁺•) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical from the thioether group |

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) offers a much higher degree of precision, enabling the determination of the exact mass of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the calculated exact mass is 126.02516937 Da. nih.gov HRMS can confirm that the measured mass corresponds to the elemental composition C₅H₆N₂S, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is invaluable for confirming the identity of the compound in complex samples without ambiguity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for isolated this compound is not readily found in the cited literature, a study on its coordination complex with copper(I) iodide, [Cu₂(μ₂-I)₂(L)₄] where L is this compound, provides detailed crystallographic data. researchgate.net

In this complex, the this compound ligand coordinates to the copper atoms through the nitrogen atom at the 4-position of the pyrazine ring. researchgate.net The analysis of this complex revealed a triclinic crystal system with the space group P–1. researchgate.net Although this describes the molecule within a larger complex, it confirms the core structure of the this compound ligand.

Table 2: Crystallographic Data for the [Cu₂(μ₂-I)₂(this compound)₄] Complex researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P–1 |

| a (Å) | 7.6438(3) |

| b (Å) | 10.2290(5) |

| c (Å) | 10.3407(5) |

| α (°) | 81.833(2) |

| β (°) | 73.459(2) |

| γ (°) | 71.631(1) |

| Volume (ų) | 734.35(6) |

| Z (formula units/unit cell) | 1 |

Other Complementary Analytical Methods (e.g., GC-MS for mixture analysis)

In fields like food science and flavor chemistry, compounds like this compound rarely appear in isolation. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for separating and identifying volatile and semi-volatile compounds within complex mixtures. researchgate.netnih.gov

In GC-MS analysis, the sample is first introduced into a gas chromatograph. The GC component utilizes a capillary column with a specific stationary phase to separate the individual components of the mixture based on their volatility and affinity for the column. pfigueiredo.org As each separated compound, such as this compound, elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS generates a mass spectrum for each compound, allowing for positive identification by comparing the spectrum to reference libraries, such as the NIST library. nih.govnist.gov This combination of chromatography's separation power and mass spectrometry's identification capability makes GC-MS an indispensable tool for analyzing the aroma profiles of foods and beverages where pyrazines are key components. researchgate.netnih.gov

Computational and Theoretical Studies of 2 Methylthio Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(Methylthio)pyrazine at the molecular level. These methods model the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a vital tool for investigating pyrazine (B50134) derivatives. It is used to predict the effects of different substituents, such as the methylthio group, on the electron distribution and reactivity of the pyrazine ring. DFT calculations can aid in structure-activity relationship (SAR) studies and help interpret experimental data.

In studies involving metal complexes with this compound (MTP) as a ligand, such as in coordination polymers with silver (I), Time-Dependent DFT (TD-DFT) has been used to support and understand the observed spectral behavior. researchgate.net While comprehensive DFT studies focusing solely on the isolated this compound molecule are not extensively detailed in available literature, the methodology is frequently applied to its derivatives and complexes. For instance, in a study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which feature a pyrazine ring, DFT calculations were used to model the ground state geometry and compute various quantum chemical parameters. mdpi.com Similarly, DFT studies on related thioether-substituted heterocycles, like 2-(methylthio)benzothiazole, have been conducted to provide detailed mechanistic insights into their reactions, which are often initiated through oxidation at the sulfur atom. rsc.org

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation.

For pyrazine derivatives, the introduction of a methylthio (-SMe) group has a significant impact on the frontier orbitals. Studies on substituted dicyanopyrazines have shown that the methylthio group raises the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to derivatives with hydrogen or methoxy (B1213986) (-OMe) groups. rsc.org This suggests that the methylthio group acts as an electron donor, making the molecule more susceptible to oxidation.

| Compound | E(HOMO) [eV] | E(LUMO) [eV] | Electrochemical Gap (ΔE) [eV] |

|---|---|---|---|

| 5-(thiophen-2-yl)pyrazine-2,3-dicarbonitrile | -6.52 | -3.65 | 2.87 |

| 5-(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile | -6.11 | -3.65 | 2.46 |

| 5-(5-(methylthio)thiophen-2-yl)pyrazine-2,3-dicarbonitrile | -5.98 | -3.65 | 2.33 |

Table 1: Experimentally determined HOMO/LUMO energy levels for related substituted pyrazine derivatives, showing the effect of different substituents on the HOMO energy and the electrochemical gap. Data sourced from a study on dicyanopyrazines. rsc.org

Furthermore, DFT calculations on a cation derived from this compound, specifically the 1-methyl-3-(methylthio)pyrazin-1-ium cation, were performed as part of a study on narrow band gap hybrid copper(I) iodides, highlighting the low-lying LUMO energies of N-alkylated pyrazine cations. acs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is expected to show regions of high negative potential localized around the two nitrogen atoms of the pyrazine ring due to their lone pairs of electrons. These sites are the most likely points for protonation and coordination with metal ions. The sulfur atom of the methylthio group also possesses lone pairs, contributing to the local electronic structure. Conversely, the hydrogen atoms of the pyrazine ring would exhibit positive potential. Such maps are valuable for understanding non-covalent interactions and guiding the design of new materials. For example, MEP maps of pyrazine derivatives are used to identify electron-deficient aromatic carbons that are susceptible to nucleophilic attack.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations, molecular modeling provides tools to study the dynamic behavior of this compound, including its preferred shapes and potential reaction pathways.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key flexibility lies in the rotation around the C-S bond connecting the pyrazine ring to the methylthio group.

The pyrazine ring itself is an aromatic, planar heterocycle. The methylthio group (-SCH₃) is attached to this ring, and its orientation relative to the ring defines the molecule's conformation. The methyl group can rotate around the S-C(ring) bond. Computational models, such as those available in the PubChem database, provide optimized 3D structures of the molecule. nih.gov The preferred conformation would likely involve a specific dihedral angle to minimize steric hindrance between the methyl group and the adjacent atoms on the pyrazine ring.

Reaction Mechanism Predictions

Computational modeling is instrumental in predicting and understanding the mechanisms of chemical reactions. For this compound, several reaction types can be computationally investigated.

Oxidation : The methylthio group can be oxidized to form the corresponding sulfoxide (B87167) or sulfone.

Substitution : The molecule can undergo nucleophilic substitution reactions.

Coordination : As a ligand, it coordinates with metal ions, typically through the ring nitrogen atoms. researchgate.net

Recent DFT studies on the reaction mechanism of 2-(methylthio)benzothiazole, a structurally related compound, revealed that oxidative activation leads to the formation of a radical cation. rsc.org In this intermediate, significant spin density is located on the sulfur atom, which then governs the subsequent steps of the reaction. rsc.org This suggests that reaction mechanisms for this compound may also involve intermediates where the sulfur atom plays a key role in stabilizing charge or radical character, directing the reaction's outcome.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr In the context of this compound and related compounds, QSAR studies are instrumental in understanding how molecular properties influence their sensory perception (odor and flavor) and other biological activities. nih.govnih.govmdpi.com These models allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of novel molecules with desired properties. nih.govbio-hpc.eunih.gov

Selection of QSAR Equations

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors and a suitable statistical method to correlate them with biological activity. nih.gov For pyrazine derivatives, a variety of descriptors have been employed, including topological, electronic, and physicochemical properties. nih.govijournalse.orgijirset.com The biological activity, particularly for flavor compounds, is often expressed as the logarithm of the inverse of the detection threshold concentration (log(1/c)). nih.govacs.org

Multiple Linear Regression (MLR) is a commonly used statistical technique to generate QSAR equations. ijournalse.orgijirset.com MLR models produce an equation that describes the biological activity as a linear combination of various molecular descriptors. The quality and predictive power of the QSAR model are assessed using several statistical parameters, including the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q² or R²cv), which evaluates the model's predictive ability. nih.govresearchgate.net

In studies of pyrazine derivatives, including those with alkylthio substituents, descriptors related to molecular shape, electronic properties, and hydrophobicity have been found to be significant. For instance, a study on pyrazines with bell-pepper flavor utilized a combination of descriptors to develop a predictive QSAR model. nih.govacs.org While a specific QSAR equation solely for this compound is not extensively documented in dedicated public studies, the methodologies are well-established for the broader class of pyrazines.

A generalized form of a QSAR equation derived from MLR analysis can be represented as:

log(1/c) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where:

log(1/c) is the biological activity (e.g., odor threshold).

β₀ is the regression constant.

β₁...βₙ are the regression coefficients for each descriptor.

Descriptor₁...Descriptorₙ are the calculated molecular properties.

The selection of descriptors is a critical step, often involving computational software to calculate a wide range of properties, followed by statistical methods to identify the most relevant ones. ijournalse.orgijirset.com

Predictive Modeling for Biological Activity

Once a statistically significant QSAR model is developed and validated, it can be used for predictive modeling. nih.gov This involves calculating the relevant molecular descriptors for new or untested compounds and inputting them into the QSAR equation to predict their biological activity. nih.gov This approach is highly valuable in fields like flavor chemistry and drug discovery for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing. nih.govmdpi.com

For pyrazine derivatives, predictive models have been successfully used to estimate odor thresholds. nih.govacs.org For example, a QSAR model built for a series of pyrazines with bell-pepper aroma was able to successfully predict the human olfactory detection threshold values of other pyrazines not included in the initial training set. nih.govacs.org

The predictive power of a QSAR model is heavily dependent on the diversity and quality of the data in the training set. nih.gov A model trained on a specific set of pyrazine derivatives will be most accurate when predicting the activity of structurally similar compounds. nih.gov

Below are illustrative data tables that demonstrate the kind of data used and generated in QSAR studies of pyrazine derivatives.

Table 1: Molecular Descriptors Used in QSAR Studies of Pyrazine Derivatives

This table presents a selection of typical molecular descriptors that are calculated and considered in the development of QSAR models for pyrazine compounds. These descriptors quantify various aspects of the molecule's structure and electronic properties. ijournalse.orgijirset.com

| Descriptor Category | Descriptor Name | Description |

| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| Parachor | A property of a liquid that relates the surface tension to the molecular volume. | |

| Electronic | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity. |

Table 2: Example of a QSAR Data Set for a Series of Pyrazine Derivatives

This table provides a hypothetical example of the data structure used for a QSAR analysis, including the chemical structures, experimental biological activity, and predicted biological activity from a QSAR model.

| Compound | Structure | Experimental Activity (log(1/c)) | Predicted Activity (log(1/c)) |

| 2-Methylpyrazine |  | 1.85 | 1.82 |

| 2-Ethylpyrazine |  | 2.15 | 2.18 |

| 2-Methoxy-3-isopropylpyrazine |  | 5.70 | 5.65 |

| This compound |  | 2.50 | 2.48 |

| 2-Methyl-3-(methylthio)pyrazine (B1346595) |  | 3.10 | 3.15 |

Biological Activities and Pharmacological Potential of 2 Methylthio Pyrazine and Its Derivatives

Antimicrobial Properties

Derivatives of 2-(Methylthio)pyrazine have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria, fungi, and viruses. The structural features of these compounds, particularly the pyrazine (B50134) core and the methylthio substituent, are crucial to their antimicrobial efficacy.

Antibacterial Activity

The antibacterial potential of this compound derivatives has been investigated against both Gram-positive and Gram-negative bacteria. For instance, coordination polymers of this compound with silver(I) have shown antibacterial activity against Staphylococcus aureus. researchgate.net

In a broader context, pyrazine derivatives, in general, have been recognized for their antibacterial properties. researchgate.net Studies on pyrazolo[3,4-b]pyrazine derivatives, which can be synthesized from precursors related to this compound, exhibited elevated activity towards anaerobic bacteria. researchgate.net Furthermore, novel pyrazine-based heterocycles have been synthesized and evaluated for their antibacterial effects. For example, certain pyrazine-pyridone analogues demonstrated strong activity against E. coli and S. aureus, with one derivative showing potent inhibition comparable to the antibiotic gentamicin. nih.gov

A series of 3-amino-4-imino-2-N-(substituted)pyrazolo[4,5-e]pyrimido[2,1-b] pyrazines, synthesized from a 2-(methylthio) pyrimidine (B1678525) derivative, were screened for antibacterial activity. jetir.org Some of these compounds exhibited zones of inhibition against B. subtilis (Gram-positive) and E. coli (Gram-negative). jetir.org The investigation of various pyrazine derivatives has consistently revealed their potential to inhibit bacterial growth, suggesting that the pyrazine scaffold is a valuable template for developing new antibacterial agents. researchgate.netrjpbcs.com

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Citation |

|---|---|---|---|

| Silver(I) coordination polymers of this compound | Staphylococcus aureus | Exhibited antibacterial activity. | researchgate.net |

| Pyrazolo[3,4-b]pyrazine derivatives | Anaerobic bacteria | Showed elevated activity against anaerobic strains. | researchgate.net |

| Pyrazine-pyridone analogues | E. coli, S. aureus | Compound 5c showed strong activity against E. coli (15 mm inhibition zone), and 5d showed potent inhibition against S. aureus (18 mm), comparable to gentamicin. | nih.gov |

| 3-amino-4-imino-2-N-(substituted)pyrazolo[4,5-e]pyrimido[2,1-b]pyrazines | B. subtilis, E. coli | Some compounds exhibited zones of inhibition against the tested bacteria. | jetir.org |

Antifungal Activity

The antifungal properties of this compound and its derivatives have also been a focus of research. While direct studies on this compound are limited, related structures and derivatives have shown promising results. For example, some pyrazole (B372694) derivatives synthesized from a methylthio-containing precursor displayed significant antifungal activity against Aspergillus niger and Candida albicans, with some compounds showing activity comparable to the standard drug Griseofulvin. jpsbr.org

Furthermore, a series of 2-methylthio-benzo[g] ontosight.aijetir.orgtriazolo[1,5-a]quinazoline derivatives were synthesized and tested against a variety of fungi. nih.gov Several of these compounds demonstrated significant antifungal activity against multiple fungal strains, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. nih.gov This suggests that the methylthio group, in combination with various heterocyclic systems, can contribute to potent antifungal effects.

Research into hybrid molecules has also highlighted the potential of pyrazine derivatives in antifungal applications. Hybrid pyrazine-pyridine complexes with silver(I) have shown a strong inhibitory effect against Candida albicans and Candida parapsilosis. nih.gov Additionally, novel sulfone derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, which can be conceptually related to modified pyrazine structures, exhibited high antifungal activities against several plant pathogenic fungi, with some being more potent than the commercial fungicide hymexazol. mdpi.com

| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Citation |

|---|---|---|---|

| Pyrazole derivatives (from methylthio precursor) | Aspergillus niger, Candida albicans | Compounds 6b, 6f, 6g, 6j, and 6k showed maximum activity, comparable to Griseofulvin. | jpsbr.org |

| 2-methylthio-benzo[g] ontosight.aijetir.orgtriazolo[1,5-a]quinazolines | Aspergillus fumigatus, Candida albicans, Cryptococcus neoformans, etc. | Compounds 3, 4, 7, 8, 9, 10, 11, 14, 17, 18, 19, 20, and 21 showed significant activity against six fungal strains. | nih.gov |

| Hybrid pyrazine-pyridine complexes with silver(I) | Candida albicans, Candida parapsilosis | Manifested a strong inhibitory effect. | nih.gov |

| Sulfone derivatives with 1,3,4-oxadiazole moiety | Various plant pathogenic fungi | Showed high antifungal activities, some more potent than the commercial fungicide hymexazol. | mdpi.com |

Antiviral Activity

The antiviral potential of pyrazine derivatives, including those with methylthio groups, is an active area of investigation. While specific data on this compound itself is not abundant, related compounds have shown significant antiviral effects. For instance, 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine, a metabolite of the chemopreventive agent oltipraz, has demonstrated notable antiviral properties, particularly against the human immunodeficiency virus type 1 (HIV-1). This compound was found to inhibit HIV-1 replication in vitro.

The broader class of pyrazine derivatives has been explored for activity against various viruses. ontosight.aiontosight.aiontosight.ai For example, methylthio-formycin (SMeFM), an adenosine (B11128) analog, was identified as a potent inhibitor of influenza virus propagation, effective against a wide range of influenza A and B virus strains. frontiersin.org This highlights the potential of incorporating the methylthio group in designing novel antiviral agents.

Anti-inflammatory Effects

Several derivatives of this compound have been reported to possess anti-inflammatory properties. These compounds have been shown to modulate key pathways involved in the inflammatory response.

Research has shown that pyrazole derivatives synthesized from a methylthio-containing precursor exhibit promising in-vitro anti-inflammatory activity by inhibiting protein denaturation. jpsbr.org Specifically, compounds 6b, 6c, 6f, 6g, 6k, and 6l from this series demonstrated significant anti-inflammatory effects. jpsbr.org

Furthermore, pyrazole-conjugated imidazo[1,2-a]pyrazine (B1224502) derivatives have been synthesized and evaluated for their ability to inhibit NF-κB, a key regulator of inflammation. srce.hr One such derivative, compound 3h, was identified as a potent NF-κB inhibitor and was shown to significantly reduce lung inflammation in a rat model of sepsis. srce.hr This compound also decreased the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. srce.hr

Mechanisms of Action in Inflammatory Processes

The anti-inflammatory effects of this compound derivatives are attributed to their ability to interfere with specific molecular targets in inflammatory pathways. One of the primary mechanisms is the inhibition of the NF-κB signaling pathway. srce.hr By inhibiting NF-κB, these compounds can suppress the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

Another potential mechanism involves the inhibition of enzymes such as lipoxygenases (LOX). nih.gov Pteridine derivatives, which share a bicyclic heteroaromatic core with some pyrazine derivatives, have been identified as potent inhibitors of soybean lipoxygenase. nih.gov The modulation of genes involved in oxidative stress is another pathway through which these compounds may exert their anti-inflammatory effects.

Anticancer Activity

The anticancer potential of this compound and its derivatives is a significant area of research. ontosight.aiontosight.ai The pyrazine scaffold is present in numerous compounds with demonstrated anticancer activity. researchgate.net

A study on a pyrazine derivative, 2-iodo-6-(methylthio)-pyrazine, highlighted its potential to induce apoptosis in leukemia cells (K562). The mechanism was found to involve cell cycle arrest and the downregulation of anti-apoptotic proteins like Bcl2. Thiazolo[4,5-b]pyrazine derivatives have also been investigated for their anticancer properties. For example, introducing a phenylazo group at a specific position on a related thiazolo[4,5-b]pyridin-2-one structure was found to increase anticancer activity, likely by enhancing DNA intercalation or enzyme inhibition.

Furthermore, pyrazolo[4,5-e]pyrimido[2,1-b] pyrazines, synthesized from a 2-(methylthio) pyrimidine precursor, have been evaluated for their cytotoxicity. jetir.org The broader class of pyrazolo[3,4-b]pyridines has also been reported to possess antitumor activities. researchgate.net

| Compound/Derivative Class | Cell Line/Target | Key Findings | Citation |

|---|---|---|---|

| 2-Iodo-6-(methylthio)pyrazine | Leukemia cells (K562) | Induced apoptosis with an IC50 of 25 μM, caused cell cycle arrest, and downregulated Bcl2. | |

| Thiazolo[4,5-b]pyrazine derivatives | General anticancer activity | Structural modifications, such as adding a phenylazo group, enhanced anticancer activity. | |

| Pyrazolo[4,5-e]pyrimido[2,1-b] pyrazines | General cytotoxicity | Synthesized and screened for cytotoxicity. | jetir.org |

| Pyrazolo[3,4-b]pyridines | General antitumor activity | Reported to possess antitumor activities. | researchgate.net |

Inhibition of Tumor Cell Proliferation

Pyrazine derivatives have been established as effective agents in cancer treatment research. nih.gov Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cells. For instance, a pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was shown to inhibit the growth of human chronic myeloid leukemia K562 cells. nih.gov Research indicated that this compound inhibited the viability of these cells with a half-maximal inhibitory concentration (IC50) of 25 µM after 72 hours of treatment. nih.gov The mechanism of action involves halting the cell cycle in the G₀/G₁ phase, which effectively blocks the proliferation of the leukemic cells. nih.gov

Further investigations into the structure-activity relationship of pyrazine derivatives reveal that substituents on the pyrazine ring play a crucial role in their anticancer potency. The introduction of different functional groups can significantly alter the molecule's ability to interact with biological targets within cancer cells.

Table 1: Inhibitory Activity of a Pyrazine Derivative on Tumor Cell Proliferation

| Compound | Cell Line | Time | IC50 |

|---|

Induction of Apoptosis

Beyond inhibiting proliferation, this compound derivatives have been found to induce programmed cell death, or apoptosis, in cancer cells. researchgate.netnih.gov The pyrazine derivative 2-mOPP was observed to induce apoptosis in K562 leukemia cells at its IC50 value of 25 µM. nih.gov This pro-apoptotic activity was confirmed through multiple analytical methods, including morphological assessment by fluorescence microscopy, DNA fragmentation assays, and Annexin V/PI double staining via flow cytometry. nih.gov

The molecular mechanism underlying this apoptosis induction involves the modulation of key regulatory proteins. nih.gov Treatment with 2-mOPP led to a time-dependent increase in the sub-G1 cell population, which is a hallmark of apoptosis. nih.gov Furthermore, real-time PCR analysis revealed that the compound down-regulated the expression of anti-apoptotic genes like Bcl2 and Survivin, while simultaneously increasing the expression of the pro-apoptotic gene Bax. nih.gov This shift in the Bax/Bcl2 ratio is a critical event that pushes the cell towards apoptosis.

Other Predicted and Observed Biological Activities

The therapeutic potential of this compound and its derivatives extends beyond anticancer effects, with studies predicting and observing a range of other significant biological activities. ontosight.aichemimpex.com

Enzyme Inhibition (e.g., Insulysin, STAT3 Transcription Factor)

Computational modeling and experimental assays have identified pyrazine derivatives as potential inhibitors of key enzymes involved in disease pathways.

Insulysin and STAT3 Inhibition: Derivatives such as 2-(2-acetylhydrazinyl)-thiazolo[4,5-b]quinoxaline, a structurally related fused pyrazine compound, have been predicted through computational models to act as inhibitors of insulysin and the STAT3 transcription factor. The probability of activity was calculated to be 0.717 for insulysin inhibition and 0.636 for STAT3 transcription factor inhibition. The Signal Transducer and Activator of Transcription 3 (STAT3) is a recognized therapeutic target for melanoma, as it is frequently activated in this cancer, promoting cell proliferation and inhibiting apoptosis. nih.gov Studies on other compounds have shown that inhibiting the STAT3 signaling pathway can decrease cancer cell viability and suppress migration. nih.gov

Kinase Inhibition: Structurally similar analogs, such as imidazo[4,5-b]pyridines, have been shown to inhibit enzymes like kinases. Molecular docking studies suggest that these compounds can bind to the ATP pockets in kinases, indicating potential therapeutic applications in metabolic disorders and cancer.

Antioxidant Properties

Several derivatives of this compound have been synthesized and evaluated for their antioxidant capabilities. ejbps.comresearchgate.net The methylthio group itself may contribute to these properties. ontosight.ai

Research into 3-cyano-4-imino-2-(methylthio)-4H-pyrimido[1,2-a]pyrazine, a fused pyrazine system, and its substituted derivatives showed antioxidant potential in DPPH and OH radical scavenging assays. ejbps.com Similarly, a series of 2-methylthio-pyrido-triazolo-pyrimidines were assessed for antioxidant activity using 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging, ferric reducing antioxidant power (FRAP), and reducing power capability (RPC) assays, with some compounds showing good activity. researchgate.net

More specifically, certain oxidized metabolites of oltipraz, which contain a pyrazine moiety, have demonstrated significant cytoprotective effects. nih.gov The metabolites 7-methyl-6,8-bis(methylthio)H-pyrrolo[1,2-a]-pyrazine (M2) and 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiol-3-one (M1) were found to protect HepG2 cells against arachidonic acid-induced apoptosis. nih.gov Their mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn protects cells from reactive oxygen species (ROS) and prevents glutathione (B108866) depletion and mitochondrial dysfunction. nih.gov

Antimalarial and Antiparasitic Activities

The pyrazine scaffold is a key component in compounds developed for activity against various parasites, including those responsible for malaria and leishmaniasis. nih.govnih.gov

Antileishmanial Activity: An imidazo[1,2-a]pyrazine derivative, CTN1122, was identified as a promising agent against the intramacrophage amastigote stages of Leishmania major and Leishmania donovani. nih.govrsc.org This compound acts by selectively inhibiting Leishmania casein kinase 1 (L-CK1.2). nih.govrsc.org In an effort to optimize this activity, derivatives were synthesized, including 2-(4-Fluorophenyl)-8-(methylthio)imidazo[1,2-a]pyrazine. nih.govrsc.org Substituting the C8 position with a thioether (methylthio) group was found to maintain or even improve the inhibition of the target enzyme LmCK1.2. rsc.org

Antimalarial Activity: 1,2,4-Triazolo[4,3-a]pyrazines have been investigated as potent antimalarial drug leads. nih.govbeilstein-journals.org A library of new amine-substituted triazolopyrazines was screened against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov Several of the tertiary alkylamine derivatives displayed antimalarial activity, with IC50 values ranging from 9.90 to 23.30 µM. nih.gov

Table 2: Antiparasitic Activity of Pyrazine Derivatives

| Compound Class/Derivative | Target Organism | Target Enzyme/Process | IC50 |

|---|---|---|---|

| CTN1122 (Imidazo[1,2-a]pyrazine) | Leishmania major | L-CK1.2 Inhibition | 0.80 µM rsc.org |

| CTN1122 (Imidazo[1,2-a]pyrazine) | Leishmania donovani | L-CK1.2 Inhibition | 2.74 µM rsc.org |

Diuretic Activity

Pyrazine scaffolds and their derivatives are known to exhibit a wide variety of biological activities, including diuretic effects. researchgate.net However, based on the available research, specific studies detailing the diuretic activity of the this compound compound itself or its direct derivatives are limited. This remains an area for potential future investigation within this versatile class of compounds.

Hypoglycemic Effects (Anti-diabetic)

Derivatives of pyrazine have been investigated for their potential hypoglycemic properties, showing promise in the management of diabetic conditions. google.com Certain pyrazine derivatives, when introduced into benzenesulfonyl-urea compounds, have demonstrated hypoglycemic activity. google.com For instance, a study involving the administration of N-{4-[[3-(6-methyl-pyrazine-2-carboxy-amido)-ethyl]-benzene-sulphonyl}-N'-cyclohexyl-urea to rabbits resulted in a significant reduction in blood sugar levels. google.com

In silico studies have also been employed to predict the anti-diabetic potential of pyrazine derivatives. researchgate.netundip.ac.id A study simulating the interaction of 30 different pyrazine and furan (B31954) derivatives with receptors relevant to type 2 diabetes mellitus identified two compounds, PF 16 and PF 30, as having potential anti-diabetic effects. researchgate.netundip.ac.id Molecular dynamics simulations suggested that compound PF 16 was selective for aldose reductase (2PDY) and compound PF 30 was selective for a different aldose reductase (1Z89). researchgate.netundip.ac.id

Furthermore, a series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have been synthesized and evaluated for their ability to lower blood glucose in insulin-resistant hyperglycemic mice. nih.gov Among these, 2-methyl, 3-methyl, and 5-methyl 8-(1-piperazinyl)imidazo[1,2-a]pyrazines demonstrated high affinity for the alpha 2 adrenergic receptor and were potent hypoglycemic agents. nih.gov Another compound, 2-piperazinyl-4-methylamino-5-methylthieno[2,3-d]pyrimidine dihydrochloride (B599025) hydrate, a novel hypoglycemic agent, has shown dose-dependent hypoglycemic effects in rats and mice and was also effective in streptozotocin-induced diabetic rats and genetically diabetic KK mice. nih.gov

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of this compound and its derivatives is significantly influenced by their chemical structure. The strategic modification of substituents on the pyrazine ring can lead to profound changes in their pharmacological efficacy, stereochemical properties, and interactions with biological targets. ontosight.aiontosight.ai

The type and position of substituents on the pyrazine ring play a crucial role in determining the biological activity of its derivatives. For example, in a series of pyrazolo[3,4-b]pyridine derivatives, those with a hydrazide functionality exhibited remarkable anti-diabetic activity, suggesting the importance of nitrogen donor atoms in inhibiting the α-amylase enzyme. mdpi.com The introduction of different boronic acids did not significantly alter this activity. mdpi.com

In the context of anticancer activity, the introduction of a triazolo[4,3-a]pyrazine core has been shown to improve the antitumor effect of the target compounds. frontiersin.org Furthermore, the presence of a fluorine atom on a phenoxy group and methyl substitution has been found to enhance antiproliferative activity against various cancer cell lines. frontiersin.org

The presence of a methylthio group is known to modulate biological activity by affecting the electronic properties of the molecule. For instance, in a series of pyrazinoic acid C-nucleosides, methylthio and benzylthio derivatives were found to be inactive or weakly active against certain viruses, whereas halogenated derivatives showed significant antiviral activity. acs.org

The following table summarizes the impact of different substituents on the biological activity of pyrazine derivatives based on various studies.

| Core Structure | Substituent(s) | Observed Biological Activity | Reference(s) |

| Pyrazolo[3,4-b]pyridine | Hydrazide functionality | Enhanced anti-diabetic activity (α-amylase inhibition) | mdpi.com |

| undip.ac.idmdpi.comresearchgate.nettriazolo[4,3-a]pyrazine | Triazolo[4,3-a]pyrazine core, Fluorine on phenoxy group, Methyl substitution | Improved antitumor effect, Enhanced antiproliferative activity | frontiersin.org |

| Pyrazinoic acid C-nucleoside | Methylthio, Benzylthio | Inactive or weakly active against certain viruses | acs.org |

| Pyrazinoic acid C-nucleoside | Halogens | Significant antiviral activity | acs.org |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on the biological activity of this compound derivatives. The specific configuration of a molecule can influence its ability to bind to a biological target and elicit a pharmacological response. ontosight.aiontosight.ai

For instance, in a series of optically active 3-substituted pyrazinoindolones evaluated for their anti-proliferative activity on breast cancer cells, the stereochemistry at the C3 position did not show a significant impact on cytotoxicity. nih.gov However, in another study on spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazine derivatives, the inhibitory activity against aldose reductase was found to reside specifically in the (-)-enantiomer of the most potent compound. researchgate.net This highlights that for certain biological targets, a specific stereoisomer is preferred for optimal activity.

The (E)- and (Z)- configurations of the double bond in the propenyl chain of certain pyrazine derivatives can also influence their biological activity and pharmacokinetic properties. ontosight.aiontosight.ai

The table below provides examples of how stereochemistry influences the activity of pyrazine derivatives.

| Compound Series | Stereochemical Feature | Impact on Biological Activity | Reference(s) |

| 3-Substituted pyrazinoindolones | Stereochemistry at C3 position | No significant impact on cytotoxicity against breast cancer cells | nih.gov |

| Spirosuccinimide-fused tetrahydropyrrolo[1,2-a]pyrazines | Enantiomers | Aldose reductase inhibitory activity resided in the (-)-enantiomer | researchgate.net |

| Propenyl-substituted pyrazines | (E)- and (Z)- configuration of double bond | Influences biological activity and pharmacokinetic properties | ontosight.aiontosight.ai |

The interaction between a ligand, such as a this compound derivative, and its biological target is a key determinant of its pharmacological effect. The specific chemical groups on the ligand and their spatial orientation dictate the binding affinity and selectivity for a particular receptor or enzyme.

For example, in a series of imidazo[1,2-a]pyrazine derivatives, a dramatic difference in potency as AMPAR negative modulators was observed between a phenol (B47542) derivative and a methoxyphenyl derivative, highlighting the importance of a hydrogen-bond donor at a specific position for high-affinity binding. nih.gov Constraining the hydrogen bond donor within a ring system further improved potency. nih.gov

Molecular docking studies have been utilized to predict and understand these binding interactions. In a study of pyrazine-pyridone derivatives as antibacterial agents, the compound with the highest binding affinity to the bacterial target was found to form a hydrogen-donor bond and a π-hydrogen bond. nih.gov Similarly, molecular docking of a benzamide (B126) molecule containing a methylthio group with DNA and integrin targets revealed specific binding affinities and interactions that are important for potential anticancer activity. dergipark.org.tr

The table below illustrates the ligand binding interactions and target specificity of various pyrazine derivatives.

| Compound Series | Target | Key Binding Interactions | Impact on Activity | Reference(s) |

| Imidazo[1,2-a]pyrazines | AMPA Receptors | Hydrogen-bond donor at para position | High-affinity binding and potency | nih.gov |

| Pyrazine-pyridone derivatives | Bacterial target (PDB: 4DUH) | Hydrogen-donor and π-hydrogen bonds | High binding affinity and antibacterial activity | nih.gov |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5- ylthio))acetyl] benzamide | DNA and α5β1 integrin | Specific binding interactions | Potential anticancer activity | dergipark.org.tr |

Therapeutic Applications and Drug Discovery Potential

The diverse pharmacological activities of pyrazine derivatives have made them a significant scaffold in the field of drug discovery and development. mdpi.comresearchgate.netingentaconnect.com Their structural versatility allows for the synthesis of a wide range of compounds with potential therapeutic applications in various diseases, including cancer and diabetes. google.comingentaconnect.com

The pyrazine core is a key pharmacophore in a number of clinically used drugs and is a focal point for the development of new pharmaceutical agents. mdpi.comingentaconnect.com Researchers are actively designing and synthesizing novel pyrazine-based derivatives to target a multitude of biological pathways involved in disease. ingentaconnect.comresearchgate.net

For instance, pyrazine derivatives have been identified as potential inhibitors of various kinases, which are crucial targets in cancer therapy. researchgate.net The development of fused quinoxaline (B1680401) and pyrazine derivatives has shown cytotoxic activity against lung and breast cancer cell lines. researchgate.net Furthermore, the hybridization of pyrazines with natural products has yielded derivatives with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties, often with improved potency and reduced toxicity compared to the parent compounds. mdpi.com

In the realm of metabolic diseases, pyrazine derivatives have been incorporated into benzenesulphonyl-urea compounds to create agents with hypoglycemic properties for the treatment of diabetes. google.com Additionally, in silico studies have identified pyrazine and furan derivatives with the potential to act as antidiabetic agents by binding to key receptors involved in type 2 diabetes. researchgate.net

The ongoing research into pyrazine-based compounds underscores their importance as a versatile platform for the discovery of novel therapeutic agents with a wide range of applications. mdpi.comresearchgate.netingentaconnect.com

Role as a Pharmacophore in Existing and Novel Drugs

The this compound moiety is a significant structural component in medicinal chemistry, serving as a key pharmacophore in a variety of biologically active compounds. Its presence is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ontosight.ainih.gov The pyrazine ring itself, a six-membered aromatic heterocycle with two nitrogen atoms, can form hydrogen bonds and accept electrons, enhancing the binding affinity of a molecule to its biological target. nih.govmdpi.com The addition of a methylthio (-SCH₃) group further modulates the electronic and steric properties of the molecule, influencing its reactivity and biological interactions.

The versatility of the this compound scaffold allows for the synthesis of diverse derivatives with potential therapeutic applications. For instance, imidazo[1,2-a]pyrazines containing a methylthio group have demonstrated anticancer activity by inhibiting kinases. In the context of antileishmanial drug discovery, a 2-(methylthio)imidazo[1,2-a]pyrazine derivative, CTN1122, was identified as a potent inhibitor of Leishmania casein kinase 1 (L-CK1.2). rsc.orgnih.gov This discovery has spurred the development of optimized analogues, where the methylthio group is a key feature of the pharmacophore. rsc.org

Furthermore, the fusion of the this compound core with other heterocyclic systems, such as thiazole, has led to the creation of novel compounds like 2-(methylthio)thiazolo[4,5-b]pyrazine, which are being explored for their pharmacological potential. The methylthio group in these structures can facilitate further chemical modifications, allowing for the fine-tuning of their biological activity. Research has also shown that pyrimidine-based derivatives incorporating a methylthio group can act as potent inhibitors of ACK1 kinase, a target in cancer therapy. researchgate.net The strategic incorporation of the this compound pharmacophore continues to be a valuable approach in the design of new and effective therapeutic agents.

Strategies for Enhancing Pharmacodynamic Activity and Reducing Toxicity

The development of drugs based on the this compound scaffold involves strategic modifications to optimize their pharmacodynamic properties and minimize toxicity. A key approach is the targeted substitution at various positions on the pyrazine ring, which can significantly influence a compound's efficacy and safety profile. longdom.org

One common strategy is the introduction of different functional groups to the pyrazine core to enhance binding affinity and selectivity for a specific biological target. rsc.org For example, in the development of imidazo[1,2-a]pyrazine-based antileishmanial agents, modifications at the C2 and C3 positions, in addition to the methylthio group, were found to be critical for inhibitory activity against the target enzyme. rsc.org The introduction of a 4-fluorophenyl group at C2 and a 4-pyridyl group at C3 of the imidazo[1,2-a]pyrazine core, which already contained a methylthio group, resulted in a compound with significantly enhanced potency. rsc.org

Another strategy involves the hybridization of the this compound moiety with natural product scaffolds. This approach aims to combine the favorable biological activity of the pyrazine derivative with the often lower toxicity profile of natural compounds. nih.govmdpi.com For instance, the synthesis of hederagenin-pyrazine derivatives has yielded compounds with potent antitumor activity and reduced cytotoxicity towards non-cancerous cells. nih.gov

Computational methods, such as pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, are increasingly being used to guide the rational design of more potent and less toxic this compound derivatives. ontosight.airesearchgate.net These computational tools help in predicting how structural modifications will affect the biological activity and pharmacokinetic properties of a compound, thereby streamlining the drug discovery process. longdom.org By understanding the structure-activity relationships, medicinal chemists can make more informed decisions to fine-tune the molecular structure for improved therapeutic outcomes. ontosight.ai For example, in the design of ACK1 inhibitors, a structure-based drug design approach led to the development of highly potent and selective compounds with favorable pharmacokinetic profiles. researchgate.net

Mechanistic Studies of 2 Methylthio Pyrazine Formation

Maillard Reaction Pathways

The Maillard reaction, a form of non-enzymatic browning, occurs between amino compounds (amino acids, peptides) and reducing sugars at elevated temperatures. nih.govlatu.org.uykosfaj.org This reaction is not a single pathway but a complex cascade of events that generates hundreds of flavor compounds, including 2-(Methylthio)pyrazine.

Precursors and Intermediate Formation

The specific structure of the final pyrazine (B50134) is determined by the initial reactants and the intermediates they form. For sulfur-containing pyrazines, the choice of amino acid is particularly crucial.

The formation of this compound requires a source of nitrogen, a carbon backbone, and a methylthio (-SCH₃) group.

Amino Acids as Nitrogen and Sulfur Donors: The primary precursors for the methylthio group are the sulfur-containing amino acids, principally methionine and to a lesser extent, cysteine . researchgate.netnih.gov During the Maillard reaction, particularly through a process called Strecker degradation, methionine breaks down to form methional. Methional is unstable and can further degrade to produce methanethiol (B179389) (CH₃SH) , which is a key volatile intermediate responsible for introducing the methylthio group. wikipedia.orgplos.org Cysteine, on the other hand, primarily degrades to release hydrogen sulfide (B99878) (H₂S) and can also contribute to the formation of sulfur-containing volatiles. kosfaj.orgresearchgate.net Studies have identified cysteine and other amino acids like glycine (B1666218) and isoleucine as potential precursors for sulfur-containing compounds like 2-methyl-3-(methylthio)furan (B1580562), indicating a competitive pathway where specific amino acids can promote the formation of pyrazine and thioether derivatives. mdpi.com

Reducing Sugars as Carbonyl Sources: Reducing sugars such as glucose, fructose, and ribose provide the essential carbonyl groups and carbon fragments needed to build the pyrazine ring. kosfaj.orgmdpi.com The reaction begins with the condensation of the sugar's carbonyl group and the amino acid's amino group, forming an N-substituted glycosylamine. latu.org.uy This undergoes the Amadori rearrangement to form a more stable ketosamine compound, a key Maillard intermediate. mdpi.com Subsequent degradation of these intermediates, through processes like 1,2-enolization and 2,3-enolization, yields highly reactive α-dicarbonyl compounds like glyoxal (B1671930), methylglyoxal, and diacetyl. kosfaj.orgscispace.com These dicarbonyls are critical for forming the pyrazine skeleton.

The interaction between these precursors is fundamental. The α-dicarbonyls react with other amino acids in the Strecker degradation to produce α-aminoketones, which are the direct building blocks of the pyrazine ring. nih.gov

While free amino acids are well-studied precursors, peptides (short chains of amino acids) also play a significant role in flavor generation. Glutathione (B108866) (a tripeptide of glutamate, cysteine, and glycine) and other peptides containing sulfur amino acids can act as precursors. acs.orgresearchgate.net The reactivity of peptides in the Maillard reaction can differ from that of free amino acids, sometimes leading to a higher yield of pyrazines. researchgate.net Studies on dipeptides have shown that they are capable of producing a variety of pyrazine compounds, illustrating that the peptide structure is a key factor in flavor formation.

Reaction Conditions Influencing Formation (e.g., pH, Temperature)

The distribution of final products in the Maillard reaction is highly sensitive to the reaction environment.

Temperature: Higher temperatures generally accelerate the Maillard reaction and favor the formation of pyrazines. plos.org For instance, increasing the reaction temperature from 100°C to 140°C has been shown to increase the yield of various pyrazine compounds. plos.org

pH: The pH of the system has a profound effect on the reaction pathways. Alkaline conditions (higher pH) generally favor the formation of nitrogen-containing heterocycles like pyrazines. kosfaj.org This is because the deprotonated form of the amino group, which is more prevalent at higher pH, is more nucleophilic and reactive. acs.org Conversely, acidic conditions (lower pH) can promote the degradation of cysteine to hydrogen sulfide, leading to a higher proportion of thiols and sulfides over pyrazines. researchgate.net

The interplay of these factors determines the final flavor profile, influencing whether pyrazines or other sulfur compounds dominate.

Table 1: Effect of Reaction Conditions on Maillard Product Formation

| Condition | Effect on Pyrazine Formation | Effect on Thiol/Sulfide Formation | Primary Mechanism |

|---|---|---|---|

| High Temperature (>120°C) | Increased Yield | Variable | Accelerates overall Maillard reaction rates. plos.org |

| High pH (Alkaline) | Favored | Inhibited | Increases nucleophilicity of amino groups, favoring nitrogen incorporation. kosfaj.orgacs.org |

| Low pH (Acidic) | Inhibited | Favored | Promotes hydrolysis of sulfur-containing precursors like cysteine to H₂S. researchgate.net |

| Low Water Activity (aw 0.4-0.8) | Maximal Rate | Maximal Rate | Water is a product in initial steps but a reactant in later hydrolytic steps, creating an optimal range. acs.org |

Specific Pathways Leading to Alkylated Pyrazines

The formation of the pyrazine ring and its subsequent substitution is a multi-step process. The generally accepted mechanism for alkylated pyrazines provides a foundation for understanding how this compound is formed.

Formation of α-Aminoketones: The process starts with the Strecker degradation of an amino acid by an α-dicarbonyl compound (e.g., methylglyoxal), yielding a Strecker aldehyde and an α-aminoketone. This α-aminoketone is the fundamental building block.

Dimerization to Dihydropyrazine (B8608421): Two molecules of an α-aminoketone condense to form a dihydropyrazine intermediate. nih.govresearchgate.net

Oxidation to Pyrazine: The unstable dihydropyrazine is then oxidized to form a stable aromatic pyrazine ring.

Substitution: Alkyl groups or other substituents can be introduced when the dihydropyrazine intermediate (or its anionic form) reacts with other carbonyl compounds, such as Strecker aldehydes, via an aldol-type condensation before the final oxidation step. researchgate.net

For This compound , a specific mechanism involving the incorporation of the -SCH₃ group is proposed:

Pathway A (via Methanethiol): Methionine degrades to methional and subsequently to methanethiol (CH₃SH) . wikipedia.org This highly reactive methanethiol can then act as a nucleophile. It can react with an electrophilic center on a pyrazine precursor, such as an α-dicarbonyl or an unsaturated intermediate, to introduce the methylthio group. Alternatively, it can react with an already formed pyrazine ring that has a suitable leaving group (though this is less common in Maillard conditions) or add to a dihydropyrazine intermediate.

Pathway B (Direct Reaction with Intermediates): The sulfur-containing amino acid (methionine or cysteine) or its early degradation products may react directly with Maillard intermediates like furfural (B47365) or other carbonyls. For example, studies on the related compound 2-methyl-3-(methylthio)furan have shown that the methylthio group can be formed from a combination of carbons from both the sugar (ribose) and the amino acid (cysteine), suggesting a complex rearrangement and incorporation mechanism rather than a simple addition of methanethiol. A similar complex pathway could be active in the formation of this compound.

Other Chemical Reaction Pathways

Beyond the Maillard reaction, this compound can be synthesized through targeted chemical methods in a laboratory or industrial setting. These routes offer greater control and yield of the specific isomer.

A common synthetic route involves nucleophilic aromatic substitution. The synthesis typically starts with a halogenated pyrazine, such as 2-chloropyrazine or its methylated analogue, 2-chloro-3-methylpyrazine (B1202077) . This precursor is then reacted with a source of the methylthio group, like sodium thiomethoxide (NaSCH₃) or methanethiol (CH₃SH) under basic conditions. chemicalbook.comguidechem.com The highly nucleophilic thiomethoxide anion displaces the chloride ion on the pyrazine ring to yield this compound.

For example, the synthesis of 2-methyl-3-(methylthio)pyrazine (B1346595) can be achieved by reacting 2-chloro-3-methylpyrazine with sodium thiomethoxide. This reaction provides a direct and efficient method for producing the target compound without the complex mixture of byproducts generated in the Maillard reaction. chemicalbook.com

Thermal Degradation Processes

The synthesis of this compound is intrinsically linked to thermal degradation. During the cooking or processing of food, high temperatures initiate a cascade of reactions, primarily the Maillard reaction and the thermal degradation of lipids and other components. ekb.eg The Maillard reaction is the main pathway for the formation of a wide array of heterocyclic compounds, including pyrazines. perfumerflavorist.com

The process begins with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein. nih.gov This initial step leads to the formation of an N-substituted glycosylamine, which then undergoes rearrangement to form an Amadori or Heyns product. These intermediates are relatively stable but are key precursors for the subsequent formation of flavor compounds. researchgate.net

With continued heating, these intermediates undergo complex degradation pathways, including dehydration and fragmentation, to produce highly reactive α-dicarbonyl compounds such as glyoxal and methylglyoxal. mdpi.comresearchgate.net These dicarbonyls are central to the next critical stage: the Strecker degradation of amino acids. This reaction involves the interaction of an α-dicarbonyl compound with an amino acid, leading to the formation of Strecker aldehydes (which contribute to aroma) and α-aminoketones. mdpi.comnih.gov These α-aminoketones are the direct precursors for the pyrazine ring structure. nih.gov The condensation of two α-aminoketone molecules yields a dihydropyrazine intermediate, which is then oxidized to form a stable aromatic pyrazine. researchgate.net

The conditions of the thermal processing have a significant impact on the outcome. Studies have shown that increasing the heating temperature and duration generally leads to a greater variety and quantity of pyrazines being formed. mdpi.comresearchgate.net For instance, one study noted that the optimal condition for pyrazine formation in their model system was heating at 140°C for 90 minutes. researchgate.net

Table 1: Key Stages in the Thermal Formation of Pyrazine Precursors via the Maillard Reaction

| Stage | Description | Key Reactants/Intermediates | Key Products |

| Initial Stage | Condensation reaction and rearrangement. | Amino acids, Reducing sugars | Glycosylamine, Amadori/Heyns products |

| Intermediate Stage | Degradation of Amadori/Heyns products. | Amadori/Heyns products | α-Dicarbonyl compounds (e.g., glyoxal, methylglyoxal) |

| Strecker Degradation | Reaction of α-dicarbonyls with amino acids. | α-Dicarbonyls, Amino acids | α-Aminoketones, Strecker aldehydes |

| Final Stage | Condensation and oxidation to form the pyrazine ring. | α-Aminoketones | Dihydropyrazines, Pyrazines |

Role of Sulfur and Nitrogen-Containing Volatiles